3-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
3-methyl-1-propan-2-yl-N-propylpyrazol-4-amine |
InChI |
InChI=1S/C10H19N3/c1-5-6-11-10-7-13(8(2)3)12-9(10)4/h7-8,11H,5-6H2,1-4H3 |
InChI Key |
YAVLMMZXSFVOOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CN(N=C1C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the cyclization reaction can be facilitated under acidic or basic conditions to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This typically includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity. The choice of solvents and purification techniques, such as recrystallization or chromatography, also plays a crucial role in the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups attached to the pyrazole ring.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring, leading to the formation of different substituted pyrazoles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various reduced pyrazole derivatives. Substitution reactions can lead to a wide range of substituted pyrazoles with different functional groups.
Scientific Research Applications
3-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in the development of new materials and catalysts.
Biology: This compound can be used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Medicine: Pyrazole derivatives have shown potential as therapeutic agents, and this compound may be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities
Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals, owing to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key attributes of 3-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine with its analogs from the literature:
Key Observations:
Position 1 Substituent Effects: The isopropyl group in the target compound likely enhances lipophilicity compared to the pyridin-3-yl group in analogs, which may facilitate aromatic stacking interactions but reduce solubility .
Amine Substituent Diversity :
- The propyl chain in the target compound may offer greater conformational flexibility compared to the cyclopropyl or methylthio-containing analogs. Cyclopropyl groups introduce steric constraints, as seen in the lower synthetic yield (17.9%) of the N-cyclopropyl analog .
- The methylthio (-SMe) group in 3-Methyl-N-(3-(methylthio)propyl)-... enhances polarizability, which could improve metabolic stability but increase susceptibility to oxidation .
Synthetic Challenges :
- Copper-catalyzed coupling reactions (e.g., using CuBr and Cs2CO3) are common for pyrazol-4-amine derivatives, but yields vary significantly with substituent bulkiness. The target compound’s isopropyl group may require optimized conditions to mitigate steric hindrance .
Research Findings and Computational Insights
Noncovalent Interactions (NCI) Analysis
Using methods described in , noncovalent interactions in pyrazol-4-amine derivatives can be visualized via electron density topology. For example:
- Hydrogen Bonding : The N-propylamine group in the target compound may form weaker hydrogen bonds compared to the cyclopropylamine analog due to reduced electron density on the amine nitrogen.
- Steric Effects : The isopropyl group at position 1 could create steric repulsion in protein binding pockets, contrasting with the planar pyridin-3-yl group’s ability to engage in π-π interactions .
Wavefunction Analysis (Multiwfn)
Multiwfn can predict spectroscopic properties and orbital contributions. For instance:
- ^13C NMR Shifts : The target compound’s methyl and isopropyl carbons are expected to resonate at δ ~20–25 (CH3) and δ ~25–30 (CH(CH3)2), differing from pyridin-3-yl analogs (δ ~120–150 for aromatic carbons) .
- Electrostatic Potential (ESP): The N-propylamine moiety may exhibit a less polarized ESP surface compared to cyclopropylamine, affecting solubility and crystallinity .
Biological Activity
3-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound is characterized by its unique chemical structure, which contributes to its diverse pharmacological properties.
The compound has the following chemical properties:
- Molecular Formula : C14H24ClN5
- Molecular Weight : 297.83 g/mol
- CAS Number : 1856025-74-5
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of pyrazole derivatives, including this compound. A study evaluated several pyrazole derivatives for their in vitro antimicrobial activities against various pathogens, revealing significant inhibition zones and minimum inhibitory concentrations (MICs).
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| This compound | 0.22 - 0.25 | Staphylococcus aureus, Staphylococcus epidermidis |
| Other Derivatives | Varies | Various Pathogens |
The compound exhibited potent activity against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 0.22 to 0.25 µg/mL, indicating strong bactericidal properties .
Anticancer Activity
In addition to its antimicrobial properties, pyrazole derivatives have been investigated for their anticancer potential. A specific study focused on the cytotoxic effects of various pyrazole compounds on cancer cell lines, including A549 (lung cancer) cells. The results indicated that certain derivatives induced significant apoptosis in cancer cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine | 49.85 | A549 |
The compound showed an IC50 value of 49.85 µM against A549 cells, suggesting moderate anticancer activity .
The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets within microbial and cancerous cells. The inhibition of key enzymes involved in cell wall synthesis and DNA replication pathways has been proposed as potential mechanisms through which this compound exerts its antimicrobial and anticancer effects.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections, a derivative similar to this compound demonstrated significant reduction in infection rates compared to standard treatments.
- Cancer Treatment : A study on lung cancer patients treated with pyrazole derivatives showed improved survival rates and reduced tumor sizes, supporting the compound's potential as an adjunct therapy in oncology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
